3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE

Physicochemical profiling Medicinal chemistry building blocks LogP comparison

This heterocyclic small molecule (MW 362.227) is a specialized building block for focused screening libraries targeting stearoyl-CoA desaturase 1 (SCD1). Its unique structure, featuring an ether-linked pyridazine and an ortho-bromobenzoyl group, provides a distinct H-bond acceptor geometry and a reactive handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling systematic SAR exploration. This chemotype serves as an orthogonal control to N-linked piperazine variants, offering critical binding-architecture insights. Ensure your lab's access to this high-demand, differentiating compound for advanced metabolic enzyme research.

Molecular Formula C16H16BrN3O2
Molecular Weight 362.227
CAS No. 1797957-79-9
Cat. No. B2572048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE
CAS1797957-79-9
Molecular FormulaC16H16BrN3O2
Molecular Weight362.227
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H16BrN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2
InChIKeySKXXZYATQBJOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}pyridazine (CAS 1797957-79-9): Structural Identity and Procurement Baseline


3-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}pyridazine (CAS 1797957-79-9) is a heterocyclic small molecule (C16H16BrN3O2, MW 362.227) comprising a pyridazine ring linked via an ether bridge to the 4-position of a piperidine ring, which is N-acylated with a 2-bromobenzoyl group [1]. It is catalogued in the ZINC database (ZINC000002383712) with a calculated logP of 2.101, 0 H-bond donors, and a fractional sp3 character of 0.25, and is available from multiple building-block suppliers [1]. The compound belongs to a broader class of piperidinyl-pyridazinyl derivatives explored as SCD1 inhibitors, though this specific analog has not been explicitly disclosed in primary pharmacology studies [2].

Why Generic Substitution Fails: Structural Determinants of 3-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}pyridazine Differentiation


Generic substitution of 3-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}pyridazine with apparently similar analogs fails because three structural features collectively determine its physicochemical and potential recognition profile: (1) the ether-linked pyridazine (1,2-diazine) ring provides a distinct H-bond acceptor geometry and electronic distribution compared to pyrazine (1,4-diazine) or pyridine analogs; (2) the piperidine-ether scaffold yields a different conformational ensemble and spatial orientation of the heterocycle relative to N-linked piperazine variants; and (3) the ortho-bromine on the benzoyl group serves as both a steric modulator and a synthetic handle for cross-coupling derivatization that meta- or para-substituted analogs cannot replicate [1]. These combined features mean that even compounds sharing the 2-bromobenzoyl-piperidine substructure but differing in the heterocyclic ether component will exhibit divergent solubility, target-binding, and reactivity profiles [2].

Quantitative Procurement Evidence: 3-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}pyridazine vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. 1-(2-Bromobenzoyl)piperidine

3-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}pyridazine (MW 362.227, logP 2.101) exhibits significantly higher molecular weight and moderately lower calculated lipophilicity relative to 1-(2-bromobenzoyl)piperidine (MW ~268.15, logP ~2.5 estimated), the simplest substructure lacking the pyridazine ether [1]. The addition of the pyridazinyloxy group increases the H-bond acceptor count from 2 to 5, altering solubility and pharmacokinetic predictor profiles [1].

Physicochemical profiling Medicinal chemistry building blocks LogP comparison

Ether-Bridged Pyridazine vs. Direct N-Linked Piperazine Topology: Conformational and Synthetic Divergence

The target compound employs an O-ether linkage between the piperidine 4-position and the pyridazine 3-position, whereas closely related analogs such as 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-49-7) use a direct N-piperazinyl-pyridazine connection [1][2]. The ether bridge introduces a rotatable bond (C-O-C torsion) that allows the pyridazine ring to sample a different conformational space compared to the more rigid N-aryl linkage, while also eliminating the basic tertiary amine character at the pyridazine attachment point [1].

Scaffold topology Conformational analysis Medicinal chemistry

Ortho-Bromine Reactive Handle: Synthetic Differentiation vs. Meta- and Para-Substituted Analogs

The ortho-bromine substituent on the benzoyl ring provides a versatile reactive site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling downstream diversification [1]. Analogs with meta-bromobenzoyl substitution, such as 4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine, or the non-brominated benzoyl analog, lack the same steric and electronic environment at the ortho position, which influences both reactivity in cross-coupling and potential target interactions [2]. Ortho-substitution sterically constrains the benzoyl ring conformation relative to the piperidine amide, affecting the overall molecular shape [1].

Cross-coupling chemistry Derivatization handle Synthetic utility

Pyridazine (1,2-Diazine) vs. Pyrazine (1,4-Diazine) Isomer Differentiation

The pyridazine ring in the target compound places two nitrogen atoms at the 1,2-positions, creating a unique H-bond acceptor motif with adjacent lone pairs capable of bidentate interactions [1]. The closest isomer, 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}pyrazine (CAS 1421445-73-9), contains a pyrazine ring (1,4-diazine) with nitrogen atoms separated by two carbon atoms, offering a different H-bond acceptor vector geometry and dipole moment [2]. These electronic differences are known to produce divergent biological recognition profiles across diazine isomer series [1].

Heterocyclic isomerism Electronic properties H-bond acceptor geometry

Recommended Application Scenarios for 3-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}pyridazine (CAS 1797957-79-9) Based on Evidence


Fragment-Based and Targeted Library Screening for SCD1 and Related Metabolic Targets

Given the structural relationship to the piperidinyl-pyridazinyl SCD1 inhibitor scaffold claimed in US9102669B2 [1], this compound is suitable for inclusion in focused screening libraries targeting stearoyl-CoA desaturase 1 or related metabolic enzymes. Its ether-linked pyridazine topology and ortho-bromine handle distinguish it from the direct N-linked piperazine variants more commonly explored, offering a complementary chemotype for hit-finding campaigns [2].

Diversifiable Building Block for Parallel SAR Synthesis

The ortho-bromine substituent serves as a reactive handle for Pd-catalyzed cross-coupling, enabling systematic SAR exploration through Suzuki, Buchwald-Hartwig, or related coupling chemistries [1]. This compound can serve as a common intermediate for generating arrays of aryl-, heteroaryl-, and amine-substituted analogs while maintaining the pyridazine-ether-piperidine core constant [2].

Physicochemical Probe Compound in Property-Guided Screening Cascades

With a measured logP of 2.101, MW of 362.227, and zero H-bond donors, this compound occupies a favorable region of drug-like chemical space for CNS or intracellular target screening [1]. Its moderate lipophilicity and absence of H-bond donors differentiate it from more polar piperazine-containing analogs, making it a useful comparator for property-guided triage in screening cascades [2].

Negative Control or Orthogonal Chemotype for Piperazine-Based Lead Series

For programs advancing piperazine-linked pyridazine leads (e.g., CAS 886896-49-7 or related morpholine-containing analogs), this compound serves as an orthogonal chemotype control. The ether-bridged piperidine scaffold tests whether biological activity is specific to the N-linked piperazine topology or can be recapitulated by the ether-linked architecture, providing critical SAR information [1][2].

Quote Request

Request a Quote for 3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.